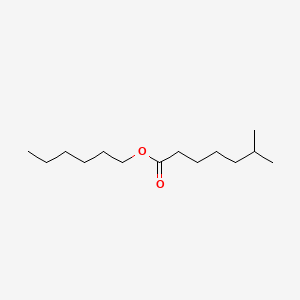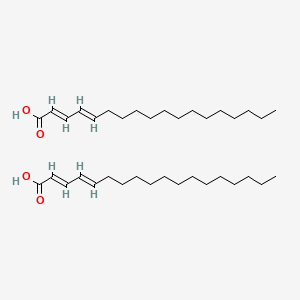
Octadecadienoic acid, dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecadienoic acid, dimer: is a chemical compound formed by the dimerization of octadecadienoic acid molecules. . The compound is characterized by its high molecular weight and complex structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecadienoic acid, dimer typically involves the dimerization of unsaturated fatty acids such as linoleic acid. This process can be catalyzed by various methods, including thermal, catalytic, and enzymatic processes. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the dimerization process .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where unsaturated fatty acids are subjected to high temperatures and pressures in the presence of catalysts. The resulting product is then purified through distillation and other separation techniques to obtain the desired dimer acid .
Análisis De Reacciones Químicas
Types of Reactions: Octadecadienoic acid, dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of double bonds and the overall structure of the dimer acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated fatty acids .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octadecadienoic acid, dimer is used as a building block for the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It has been shown to influence lipid metabolism and may have applications in the development of bio-based materials .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development .
Industry: Industrially, this compound is widely used in the production of adhesives, coatings, and lubricants. Its ability to improve the performance and durability of these products makes it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of octadecadienoic acid, dimer involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism, such as alcohol dehydrogenases and cyclooxygenases . These interactions can lead to changes in cellular signaling and metabolic processes, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9 and 12 positions.
Oleic Acid: A monounsaturated omega-9 fatty acid with a single double bond at the 9 position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness: Octadecadienoic acid, dimer is unique due to its dimerized structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This dimerization enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
70693-74-2 |
|---|---|
Fórmula molecular |
C36H64O4 |
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
(2E,4E)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/2C18H32O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*14-17H,2-13H2,1H3,(H,19,20)/b2*15-14+,17-16+ |
Clave InChI |
SXTRPKMGIPAASI-AVGFOOTESA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C=C/C(=O)O.CCCCCCCCCCCCC/C=C/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC=CC(=O)O.CCCCCCCCCCCCCC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


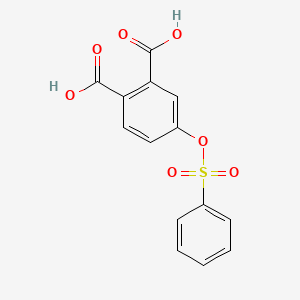



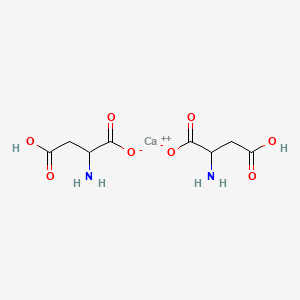
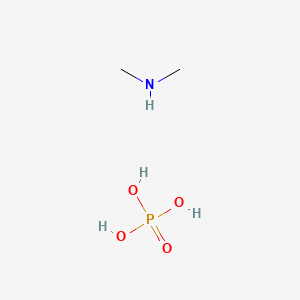
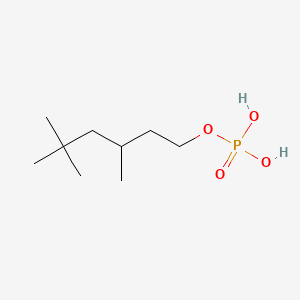
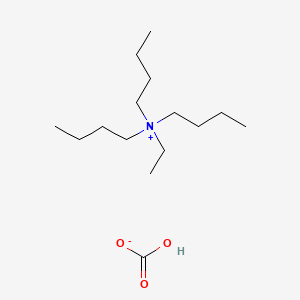




![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
